Aphidicolin 17-acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

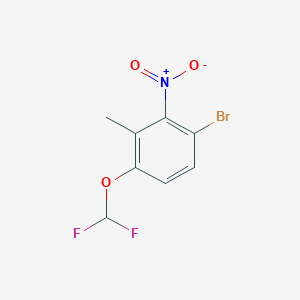

1-bromo-4-(difluoromethoxy)-3-methyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF2NO3/c1-4-6(15-8(10)11)3-2-5(9)7(4)12(13)14/h2-3,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROWLBDXQTGZSKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1[N+](=O)[O-])Br)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Aphidicolin 17-Acetate on DNA Polymerase

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aphidicolin 17-acetate, a derivative of the tetracyclic diterpenoid aphidicolin, is a selective inhibitor of B-family DNA polymerases, with a pronounced effect on DNA polymerase α. This document provides a comprehensive overview of its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its study, and visualizations of its molecular interactions. Understanding the intricacies of how this compound interacts with DNA polymerase is crucial for its application in cell biology research, particularly in cell cycle synchronization, and for its potential as a lead compound in the development of novel therapeutics.

Core Mechanism of Action

This compound exerts its inhibitory effect on DNA polymerase primarily through a competitive mechanism with respect to deoxycytidine triphosphate (dCTP).[1][2][3] While some studies on the parent compound, aphidicolin, suggest a more complex interaction with potential competition for other deoxynucleoside triphosphates (dNTPs), the primary mode of action for aphidicolin and its active derivatives is the competition with dCTP.[4][5]

The inhibition process involves the formation of a stable ternary complex consisting of the DNA polymerase enzyme, the DNA template-primer, and the inhibitor molecule.[6] This complex effectively stalls the DNA replication process. Structural studies of aphidicolin in complex with human DNA polymerase α have revealed that the inhibitor binds directly to the dCTP binding site within the enzyme's active site.[7][8] This binding physically obstructs the entry of the natural substrate, dCTP, thereby preventing the extension of the DNA strand. The interaction of aphidicolin with the active site is stabilized by hydrogen bonds between the hydroxyl groups of the inhibitor and amino acid residues of the polymerase.[7]

Quantitative Inhibition Data

The inhibitory potency of this compound and its parent compound, aphidicolin, against DNA polymerase α has been quantified in various studies. The following table summarizes key quantitative data.

| Compound | Enzyme Source | Inhibition Parameter | Value | Notes |

| Aphidicolin 17-monoacetate | Sea Urchin DNA Polymerase α | Ki | 0.89 µg/mL (~2.34 µM) | Competitive inhibition with respect to dCTP.[1][3] Molarity calculated using a molecular weight of 380.5 g/mol . |

| 17-Acetylaphidicolin | HeLa and Chinese Hamster Ovary DNA Polymerase α | Relative Potency | 10-fold weaker than aphidicolin | [9] |

| Aphidicolin | Calf Thymus DNA Polymerase α | Ki | 0.2 µM | When deoxyguanosine is the next base to be replicated.[6] |

| Aphidicolin | Escherichia coli DNA Polymerase II | Ki | 55.6 µM | Competitive inhibition with respect to dNTPs.[10] |

| Aphidicolin | - | IC50 | 1.6 - 16 µM | [11] |

Experimental Protocols

DNA Polymerase α Inhibition Assay

This protocol outlines a general method for determining the inhibitory effect of this compound on DNA polymerase α activity.

Materials:

-

Purified DNA Polymerase α

-

This compound

-

Activated calf thymus DNA (or a synthetic oligonucleotide template-primer)

-

Deoxynucleoside triphosphates (dATP, dGTP, dTTP, and [³H]dCTP)

-

Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM dithiothreitol (DTT), 100 µg/mL bovine serum albumin (BSA)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, activated DNA template, dATP, dGTP, dTTP, and [³H]dCTP.

-

Inhibitor Preparation: Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO).

-

Assay:

-

In a microcentrifuge tube, combine the reaction mixture with a specific concentration of this compound or the vehicle control.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding a predetermined amount of purified DNA polymerase α.

-

Incubate the reaction at 37°C for a specified time (e.g., 30 minutes), ensuring the reaction is in the linear range.

-

-

Termination and Precipitation:

-

Stop the reaction by adding ice-cold 10% TCA.

-

Incubate on ice for 15 minutes to allow for the precipitation of DNA.

-

-

Filtration and Washing:

-

Collect the precipitated DNA by vacuum filtration through glass fiber filters.

-

Wash the filters multiple times with cold 5% TCA and then with ethanol to remove unincorporated [³H]dCTP.

-

-

Quantification:

-

Dry the filters and place them in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity using a scintillation counter to determine the amount of [³H]dCTP incorporated into the DNA.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

For Ki determination, perform the assay with varying concentrations of both the inhibitor and dCTP, and analyze the data using a Lineweaver-Burk or Dixon plot.

-

Visualizations

Competitive Inhibition Mechanism

References

- 1. Structure-activity relationships for the inhibition of DNA polymerase alpha by aphidicolin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. profoldin.com [profoldin.com]

- 4. Structural basis for inhibition of DNA replication by aphidicolin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Specific inhibitors of eukaryotic DNA synthesis and DNA polymerase alpha, 3-deoxyaphidicolin and aphidicolin-17-monoacetate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural basis for inhibition of DNA replication by aphidicolin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DNA Polymerase Inhibition Assay (PIA) for the Detection of Drug–DNA Interactions | Springer Nature Experiments [experiments.springernature.com]

- 8. Discovery of a novel DNA polymerase inhibitor and characterization of its antiproliferative properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-activity relationships for the inhibition of DNA polymerase alpha by aphidicolin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Techniques used to study the DNA polymerase reaction pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to Aphidicolin 17-acetate: From Fungal Metabolite to DNA Synthesis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aphidicolin 17-acetate is a tetracyclic diterpenoid and a derivative of the well-known DNA polymerase inhibitor, aphidicolin. This guide provides a comprehensive overview of its biological origin, discovery, and mechanism of action. It details the methodologies for its isolation and characterization, presents quantitative data on its biological activity, and illustrates the key signaling pathways it perturbs. This document is intended to serve as a technical resource for researchers in cell biology, oncology, and drug discovery.

Discovery and Biological Source

This compound was first identified as a phytotoxin isolated from the culture filtrates of the fungus Phoma betae (Frank) PS-13.[1][2] This fungus is known as an incitant of leaf spot disease in sugar beets. The discovery was part of a broader investigation into fungal metabolites that exhibit inhibitory effects on eukaryotic DNA synthesis. Alongside aphidicolin and 3-deoxyaphidicolin, this compound was characterized as a potent inhibitor of DNA polymerase α.[1][2]

While the primary source discussed in its discovery is Phoma betae, related aphidicolin analogues have been isolated from other fungi, such as Cephalosporium aphidicola and Tolypocladium inflatum. The core aphidicolin structure is a secondary metabolite of the fungus Nigrospora oryzae.

Chemical Structure and Properties

This compound is an acetylated derivative of aphidicolin at the C-17 position. This modification influences its biological activity, though it retains the core mechanism of action of the parent compound.

Chemical Formula: C₂₂H₃₆O₅ Molecular Weight: 396.52 g/mol

Mechanism of Action: Inhibition of DNA Polymerase α and Cell Cycle Arrest

The primary molecular target of this compound is DNA polymerase α, a key enzyme responsible for the initiation of DNA replication in eukaryotes. The inhibition is specific to DNA polymerase α, with no significant effect on DNA polymerases β or γ.[1]

The mode of action is competitive inhibition with respect to deoxycytidine triphosphate (dCTP).[1] This competitive binding at the active site of DNA polymerase α prevents the incorporation of dCTP into the nascent DNA strand, thereby halting DNA synthesis.

This targeted inhibition of DNA replication leads to a cell cycle arrest at the G1/S boundary.[3][4][5] Cells are prevented from entering the S phase, the period of DNA synthesis, which ultimately inhibits cell proliferation. Studies have shown that this cell cycle arrest can involve the p53-GADD45β pathway, leading to an increase in p27 and p53 levels and a decrease in cyclin E.[6]

Quantitative Data

The inhibitory potency of this compound and related compounds against DNA polymerase α has been quantified. The following table summarizes key inhibitory constants (Ki).

| Compound | Target Enzyme | Test System | Ki Value (µg/mL) | Ki Value (µM) | Reference |

| Aphidicolin 17-monoacetate | DNA Polymerase α | Sea Urchin Embryos | 0.89 | ~2.24 | [1][2] |

| 3-Deoxyaphidicolin | DNA Polymerase α | Sea Urchin Embryos | 0.44 | ~1.37 | [1][2] |

Experimental Protocols

Isolation and Purification of this compound from Phoma betae

A detailed, step-by-step protocol for the isolation and purification of this compound from the culture filtrate of Phoma betae is not extensively detailed in the initial discovery papers. The following is a generalized protocol based on standard methods for isolating fungal metabolites.

-

Fungal Culture: Phoma betae is cultured in a suitable liquid medium (e.g., potato dextrose broth) under optimal growth conditions (temperature, pH, aeration) for a sufficient period to allow for the production of secondary metabolites.

-

Filtration: The culture broth is filtered to separate the mycelium from the culture filtrate.

-

Extraction: The culture filtrate is extracted with a water-immiscible organic solvent, such as ethyl acetate. The organic phase, containing the secondary metabolites, is collected.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to separate the different components. This may include:

-

Column Chromatography: Using silica gel as the stationary phase and a gradient of solvents (e.g., hexane, ethyl acetate, methanol) as the mobile phase.

-

Thin-Layer Chromatography (TLC): To monitor the separation and identify fractions containing the desired compound.

-

High-Performance Liquid Chromatography (HPLC): For final purification of this compound.

-

-

Crystallization: The purified compound can be crystallized from a suitable solvent system to obtain a pure crystalline solid.

Characterization of this compound

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: To determine the number and types of protons, their chemical environment, and coupling patterns.

-

¹³C-NMR: To determine the number and types of carbon atoms in the molecule.

-

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

DNA Polymerase α Inhibition Assay

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), MgCl₂, dithiothreitol (DTT), activated DNA (as a template-primer), and three of the four deoxynucleoside triphosphates (dATP, dGTP, dTTP) with one being radiolabeled (e.g., [³H]dTTP).

-

Enzyme and Inhibitor Addition: Purified DNA polymerase α is added to the reaction mixture. For inhibitor studies, varying concentrations of this compound (dissolved in a suitable solvent like DMSO) are pre-incubated with the enzyme.

-

Initiation of Reaction: The reaction is initiated by the addition of the fourth deoxynucleoside triphosphate (dCTP).

-

Incubation: The reaction is incubated at an optimal temperature (e.g., 37°C) for a specific time.

-

Termination of Reaction: The reaction is stopped by the addition of a solution like cold trichloroacetic acid (TCA).

-

Quantification of DNA Synthesis: The amount of radiolabeled dNTP incorporated into the newly synthesized DNA is measured by scintillation counting. The inhibitory effect of this compound is determined by comparing the DNA synthesis in the presence and absence of the inhibitor.

Signaling Pathways and Experimental Workflows

Aphidicolin-Induced G1/S Cell Cycle Arrest

The inhibition of DNA polymerase α by this compound directly leads to a halt in DNA replication, triggering a cell cycle checkpoint at the G1/S transition.

Caption: this compound inhibits DNA Polymerase α, blocking DNA replication and causing cell cycle arrest at the G1/S transition.

Experimental Workflow for Assessing Cell Cycle Arrest

A typical workflow to investigate the effect of this compound on the cell cycle involves cell synchronization followed by flow cytometry analysis.

Caption: Workflow for analyzing cell cycle distribution after treatment with this compound using flow cytometry.

Conclusion

This compound, a natural product derived from the fungus Phoma betae, is a specific and potent inhibitor of eukaryotic DNA polymerase α. Its ability to induce cell cycle arrest at the G1/S transition makes it a valuable tool for studying DNA replication and cell cycle regulation. For drug development professionals, its targeted mechanism of action presents a foundation for the design of novel anti-proliferative agents. Further research into its detailed pharmacokinetic and pharmacodynamic properties is warranted to explore its full therapeutic potential.

References

- 1. Specific inhibitors of eukaryotic DNA synthesis and DNA polymerase alpha, 3-deoxyaphidicolin and aphidicolin-17-monoacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A reversible arrest point in the late G1 phase of the mammalian cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aphidicolin-induced proliferative arrest of murine mast cells: morphological and biochemical changes are not accompanied by alterations in cytokine gene induction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Aphidicolin inhibits cell proliferation via the p53-GADD45β pathway in AtT-20 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the In Vitro Activity of Aphidicolin 17-acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aphidicolin 17-acetate, a derivative of the tetracyclic diterpenoid aphidicolin, is a potent inhibitor of eukaryotic DNA synthesis. This technical guide provides an in-depth overview of its in vitro activity, focusing on its mechanism of action, inhibitory concentrations, and effects on cellular processes. Detailed experimental protocols for key assays and visualizations of the underlying signaling pathways are presented to facilitate further research and drug development efforts.

Mechanism of Action: Selective Inhibition of DNA Polymerase Alpha

This compound exerts its biological effects primarily through the selective inhibition of DNA polymerase α, a key enzyme responsible for the initiation of DNA replication in eukaryotes. The mechanism of inhibition is competitive with respect to deoxycytidine triphosphate (dCTP). This means that this compound binds to the dCTP binding site on the DNA polymerase α-DNA complex, thereby preventing the incorporation of dCTP into the growing DNA strand and halting replication.[1][2]

Notably, this compound and its analogues show marked inhibition of in vivo DNA synthesis in various cell types, including sea urchin embryos and HeLa cells, without affecting RNA and protein synthesis.[3] This specificity for DNA polymerase α, with little to no effect on DNA polymerases β and γ, makes it a valuable tool for studying DNA replication and a potential candidate for therapeutic development.[3]

Quantitative Inhibitory Activity

The inhibitory potency of this compound and its related compounds has been quantified using various in vitro assays. The data highlights its efficacy as a DNA synthesis inhibitor.

Table 1: In Vitro Inhibitory Activity of this compound and Related Compounds

| Compound | Assay Type | Target | Cell Line/Organism | Inhibitory Concentration | Reference |

| Aphidicolin 17-monoacetate | Ki | DNA Polymerase α | Sea Urchin | 0.89 µg/mL | [3] |

| 17-Acetylaphidicolin | Inhibition of DNA Polymerase α | DNA Polymerase α | HeLa, CHO | 10-fold weaker than aphidicolin | [2] |

| Aphidicolin | IC50 (inhibition of [14C]acetate incorporation into desmosterol) | Sterol Biosynthesis | Mouse L cells | 8.8 µM | [4] |

| 4-hydroxy-17-methylincisterol (similar inhibitory effect to aphidicolin) | IC50 | Cell Growth | Human cancer cell lines | 7.5 to 12 µM | [5] |

Impact on Cellular Signaling and Processes

The primary effect of this compound on DNA synthesis inhibition triggers a cascade of cellular responses, most notably affecting cell cycle progression and inducing stress pathways.

Cell Cycle Arrest

By inhibiting DNA replication, aphidicolin and its derivatives effectively arrest cells at the G1/S phase transition of the cell cycle. This synchronization of cell populations is a widely used technique in cell biology research.

Induction of the p53-GADD45β Pathway

In response to DNA replication stress induced by aphidicolin, cells can activate the p53 tumor suppressor pathway. This can lead to the upregulation of downstream targets such as GADD45β (Growth Arrest and DNA Damage-inducible beta), which plays a role in DNA repair and cell cycle control, and can ultimately lead to apoptosis.

Below is a diagram illustrating the signaling pathway affected by this compound.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to enable researchers to replicate and build upon existing findings.

DNA Polymerase α Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of this compound on DNA polymerase α activity.

-

Enzyme and Substrate Preparation:

-

Purify DNA polymerase α from a suitable source (e.g., HeLa cells, calf thymus).

-

Prepare a reaction mixture containing activated calf thymus DNA, a buffer (e.g., Tris-HCl), MgCl₂, and dNTPs (dATP, dGTP, dTTP, and [³H]dCTP).

-

-

Inhibition Assay:

-

Pre-incubate the purified DNA polymerase α with varying concentrations of this compound for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 4°C).

-

Initiate the DNA synthesis reaction by adding the enzyme-inhibitor mix to the reaction mixture.

-

Incubate the reaction at 37°C for a set time (e.g., 30 minutes).

-

-

Quantification of DNA Synthesis:

-

Stop the reaction by adding a solution like cold trichloroacetic acid (TCA).

-

Collect the precipitated DNA on glass fiber filters.

-

Wash the filters to remove unincorporated [³H]dCTP.

-

Measure the radioactivity of the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to a control without the inhibitor.

-

Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity.

-

Cell Viability (MTT) Assay

This protocol describes the use of the MTT assay to assess the cytotoxic effects of this compound on cultured cells.[6][7]

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of this compound for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

-

MTT Addition:

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization:

-

Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Determine the IC50 value, the concentration of the compound that reduces cell viability by 50%.

-

Cell Cycle Analysis by Flow Cytometry

This protocol details the procedure for analyzing the effect of this compound on the cell cycle distribution of a cell population.[8][9][10][11][12]

-

Cell Treatment:

-

Treat cells with this compound at a desired concentration for a specific time period.

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Wash the cells with PBS and fix them in cold 70% ethanol while vortexing gently.[10]

-

-

Staining:

-

Wash the fixed cells to remove the ethanol.

-

Resuspend the cells in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A.[10]

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-binding dye is proportional to the DNA content of each cell.

-

-

Data Analysis:

-

Generate a histogram of cell count versus fluorescence intensity.

-

Gate the cell populations corresponding to the G0/G1, S, and G2/M phases of the cell cycle based on their DNA content.

-

Quantify the percentage of cells in each phase of the cell cycle for both treated and control samples.

-

Antiviral Plaque Reduction Assay

This protocol describes a method to evaluate the antiviral activity of this compound against viruses like Herpes Simplex Virus (HSV) and Human Cytomegalovirus (HCMV).[13][14]

-

Cell Monolayer Preparation:

-

Seed susceptible host cells (e.g., Vero cells for HSV) in 6-well plates to form a confluent monolayer.

-

-

Virus Infection and Compound Treatment:

-

Infect the cell monolayers with a known titer of the virus for a specific adsorption period.

-

After adsorption, remove the virus inoculum and overlay the cells with a medium containing a semi-solid substance (e.g., methylcellulose) and varying concentrations of this compound.

-

-

Incubation:

-

Incubate the plates at the optimal temperature for viral replication until visible plaques (zones of cell death) are formed.

-

-

Plaque Visualization and Counting:

-

Fix and stain the cell monolayers with a staining solution (e.g., crystal violet) to visualize the plaques.

-

Count the number of plaques in each well.

-

-

Data Analysis:

-

Calculate the percentage of plaque reduction for each concentration of this compound compared to a virus control without the compound.

-

Determine the EC50 (50% effective concentration), the concentration of the compound that reduces the number of plaques by 50%.

-

Conclusion

This compound is a valuable research tool for studying DNA replication and a promising scaffold for the development of novel therapeutic agents. Its specific inhibition of DNA polymerase α provides a clear mechanism of action, leading to cell cycle arrest and the induction of apoptotic pathways. The quantitative data and detailed experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this potent biological molecule. Further investigation into its efficacy in various cancer models and its potential for combination therapies is warranted.

References

- 1. Mechanism of DNA polymerase alpha inhibition by aphidicolin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of DNA polymerase alpha by aphidicolin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Specific inhibitors of eukaryotic DNA synthesis and DNA polymerase alpha, 3-deoxyaphidicolin and aphidicolin-17-monoacetate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aphidicolin, a specific inhibitor of DNA polymerase alpha, inhibits conversion of lanosterol to C-27 sterols in mouse L cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Hydroxy-17-methylincisterol, an inhibitor of DNA polymerase-alpha activity and the growth of human cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. broadpharm.com [broadpharm.com]

- 7. protocols.io [protocols.io]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. benchchem.com [benchchem.com]

- 11. Analysis of Cell Cycle [cyto.purdue.edu]

- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro antiviral activity of aphidicolin and its derivates. Synergistic effects of aphidicolin with other antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Biological Evaluation of Amidinourea Derivatives against Herpes Simplex Viruses [mdpi.com]

Aphidicolin 17-Acetate: A Reversible Inhibitor of DNA Synthesis - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aphidicolin 17-acetate, a derivative of the tetracyclic diterpenoid aphidicolin, is a valuable tool in cellular and molecular biology for its role as a specific and reversible inhibitor of eukaryotic DNA synthesis. By targeting the B-family of DNA polymerases, particularly DNA polymerase α, it effectively arrests the cell cycle at the G1/S phase boundary. This property makes it instrumental for synchronizing cell cultures, a critical technique in studying cell cycle-dependent processes. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibition data, detailed experimental protocols for its application, and a review of the signaling pathways it perturbs.

Introduction

Aphidicolin and its derivatives are mycotoxins isolated from the fungus Cephalosporium aphidicola. They are potent, reversible inhibitors of eukaryotic DNA replication.[1] this compound, the acetylated form of aphidicolin, shares this inhibitory activity. The primary molecular target of these compounds is DNA polymerase α, a key enzyme responsible for the initiation of DNA replication.[2][3] By competitively inhibiting the binding of deoxycytidine triphosphate (dCTP), aphidicolin and its analogs stall the replication fork, leading to a reversible arrest of the cell cycle at the G1/S transition.[3] This specific and reversible action, with minimal off-target effects on other cellular processes like RNA and protein synthesis, has established aphidicolin and its derivatives as indispensable tools in cell biology research.

Mechanism of Action

This compound exerts its inhibitory effect on DNA synthesis through a competitive mechanism with respect to dCTP for DNA polymerase α.[4] While it also shows some competition with other dNTPs, its primary mode of action is the interference with dCTP incorporation.[4] The binding of this compound to the DNA polymerase α-DNA template complex prevents the elongation of the nascent DNA strand, thereby halting DNA replication.[5] This inhibition is reversible; upon removal of the compound, cells can resume DNA synthesis and progress through the cell cycle.[2]

Quantitative Inhibition Data

The inhibitory potency of aphidicolin and its derivatives has been quantified in various systems. The following table summarizes key quantitative data for aphidicolin and this compound.

| Compound | Target | Organism/Cell Line | Inhibition Metric | Value | Reference(s) |

| Aphidicolin | DNA Polymerase α | Calf Thymus | K_i | 0.2 µM (when dG is the next template base) | [5] |

| Aphidicolin | DNA Polymerase α | Not Specified | IC_50 | 2.4 - 16 µM | [6] |

| Aphidicolin 17-monoacetate | DNA Polymerase α | Sea Urchin Embryos | K_i | 0.89 µg/mL | [4] |

| 17-Acetylaphidicolin | DNA Polymerase α | HeLa, CHO cells | Potency vs. Aphidicolin | 10-fold weaker | [7] |

Experimental Protocols

Cell Synchronization with Aphidicolin

This protocol describes the synchronization of HeLa cells at the G1/S boundary using aphidicolin.

Materials:

-

HeLa cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Aphidicolin stock solution (e.g., 5 mg/mL in DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Flow cytometer

-

Propidium iodide (PI) staining solution

Procedure:

-

Cell Seeding: Plate HeLa cells at a density that will allow for logarithmic growth for the duration of the experiment (e.g., 1 x 10^6 cells in a 10 cm dish). Allow cells to attach and grow for 24 hours.

-

Aphidicolin Treatment: Add aphidicolin to the culture medium to a final concentration of 5 µg/mL. The optimal concentration may vary between cell lines and should be determined empirically. Incubate the cells for 12-24 hours.[8] This incubation time allows cells in G2, M, and G1 phases to progress and accumulate at the G1/S boundary.[9]

-

Release from Block: To release the cells from the G1/S block, aspirate the aphidicolin-containing medium, wash the cells twice with pre-warmed sterile PBS, and then add fresh, pre-warmed complete culture medium.

-

Verification of Synchronization: To confirm the synchronization, harvest cells at different time points after release (e.g., 0, 2, 4, 6, 8, 10, 12 hours). Fix the cells, stain with propidium iodide, and analyze the DNA content by flow cytometry. A synchronized population will show a distinct peak at the G1/S boundary at time 0, which will then progress through S, G2, and M phases over time.

Workflow Diagram:

Caption: Workflow for synchronizing HeLa cells at the G1/S boundary using aphidicolin.

DNA Polymerase α Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on DNA polymerase α activity. This assay is based on the incorporation of a radiolabeled deoxynucleotide into a DNA template.

Materials:

-

Purified DNA polymerase α

-

Activated calf thymus DNA (as template-primer)

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)

-

Deoxynucleotide triphosphate (dNTP) mix (dATP, dGTP, dTTP, and [α-³²P]dCTP)

-

This compound stock solution of varying concentrations

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter and fluid

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, activated calf thymus DNA, and the dNTP mix (with radiolabeled dCTP).

-

Inhibitor Addition: Add varying concentrations of this compound or the vehicle control (e.g., DMSO) to the reaction tubes.

-

Enzyme Addition: Initiate the reaction by adding purified DNA polymerase α to each tube.

-

Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30 minutes). The incubation time should be within the linear range of the enzyme activity.

-

Reaction Termination: Stop the reaction by adding cold 10% TCA.

-

Precipitation and Washing: Precipitate the radiolabeled DNA on ice for 30 minutes. Collect the precipitate by filtering the solution through glass fiber filters. Wash the filters with cold 5% TCA and then with ethanol to remove unincorporated dNTPs.

-

Quantification: Dry the filters and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Determine the IC_50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Workflow Diagram:

Caption: Workflow for determining the inhibitory activity of this compound on DNA polymerase α.

Signaling Pathways Affected by this compound

Inhibition of DNA synthesis by this compound induces replication stress, which in turn activates cellular DNA damage response (DDR) pathways. A key pathway activated is the ATM (ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related) signaling cascade.

Upon stalling of the replication fork by aphidicolin, single-stranded DNA (ssDNA) regions are exposed and coated by Replication Protein A (RPA). This structure is recognized by ATR, which is activated and phosphorylates its downstream effector kinase, Chk1.[10] Activated Chk1 can then phosphorylate and inhibit Cdc25 phosphatases, preventing the activation of cyclin-dependent kinases (CDKs) required for entry into mitosis, thus enforcing the G2/M checkpoint.

Furthermore, aphidicolin-induced replication stress can lead to the activation of the p53 tumor suppressor protein.[11] Activated p53 can transcriptionally upregulate the expression of genes involved in cell cycle arrest and apoptosis, such as GADD45β (Growth Arrest and DNA Damage-inducible beta).[11][12][13]

Signaling Pathway Diagram:

Caption: Aphidicolin-induced DNA damage response pathways.

Conclusion

This compound is a powerful and specific tool for the reversible inhibition of DNA synthesis in eukaryotic cells. Its well-characterized mechanism of action, targeting DNA polymerase α, allows for precise manipulation of the cell cycle, making it an invaluable reagent for cell synchronization and for studying the intricate processes of DNA replication and repair. The activation of DNA damage response pathways, such as the ATR-Chk1 and p53-GADD45β pathways, upon treatment with this compound, further highlights its utility in dissecting the cellular responses to replication stress. This guide provides researchers with the foundational knowledge and practical protocols to effectively utilize this compound in their experimental designs.

References

- 1. Aphidicolin inhibits DNA polymerizing activity but not nucleolytic activity of Escherichia coli DNA polymerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aphidicolin | DNA replication inhibitor | Hello Bio [hellobio.com]

- 3. Control of cell division by aphidicolin without adverse effects upon resting cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aphidicolin inhibits DNA synthesis by DNA polymerase alpha and isolated nuclei by a similar mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of DNA polymerase alpha inhibition by aphidicolin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of DNA polymerase alpha by aphidicolin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synchronization of HeLa cell cultures by inhibition of DNA polymerase alpha with aphidicolin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ATM regulates ATR chromatin loading in response to DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Aphidicolin inhibits cell proliferation via the p53-GADD45β pathway in AtT-20 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A requirement for replication in activation of the ATR-dependent DNA damage checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

The Discovery of Aphidicolin 17-acetate: A Technical Guide to its Isolation, Characterization, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aphidicolin 17-acetate is a tetracyclic diterpenoid that has garnered significant interest in the scientific community for its specific inhibitory action against eukaryotic DNA polymerase α. This technical guide provides an in-depth overview of the pivotal research surrounding the discovery of this compound, detailing the experimental methodologies employed in its isolation, the analytical techniques used for its characterization, and the elucidation of its mechanism of action as a potent inhibitor of DNA replication.

Discovery and Isolation

This compound was first identified as a phytotoxin isolated from the culture filtrates of Phoma betae Frank PS-13, a fungus responsible for leaf spot disease in sugar beets. The initial discovery was reported in a seminal 1983 paper by Haraguchi and colleagues in Nucleic Acids Research.[1]

Experimental Protocol: Isolation from Phoma betae

-

Fungal Culture and Extraction: Phoma betae PS-13 would have been cultured in a suitable liquid medium. After a specific incubation period to allow for the production of secondary metabolites, the culture filtrate would be separated from the mycelia. The filtrate would then be extracted with an organic solvent, such as ethyl acetate, to partition the bioactive compounds.

-

Chromatographic Purification: The crude ethyl acetate extract would undergo a series of chromatographic steps to isolate the individual compounds. This typically involves:

-

Silica Gel Column Chromatography: The extract would be loaded onto a silica gel column and eluted with a gradient of solvents, starting from a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate and then methanol). Fractions would be collected and monitored by thin-layer chromatography (TLC).

-

Preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC): Fractions showing promising activity or purity would be further purified using preparative TLC or HPLC to yield the pure this compound.

-

Structural Characterization

The structure of the isolated compound was determined using a combination of spectroscopic techniques.

Spectroscopic Data:

-

Mass Spectrometry (MS): Mass spectral analysis would have been used to determine the molecular weight of the compound and to provide information about its elemental composition and fragmentation pattern. The acetylation at the C-17 position would result in a characteristic mass difference compared to the parent aphidicolin molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H-NMR and ¹³C-NMR spectroscopy would have been crucial for elucidating the detailed structure.

-

¹H-NMR: The proton NMR spectrum would reveal the number and types of protons present in the molecule, their chemical environments, and their connectivity through spin-spin coupling. The presence of an acetyl group would be indicated by a characteristic singlet peak around δ 2.0 ppm.

-

¹³C-NMR: The carbon NMR spectrum would show the number of carbon atoms and their hybridization states. The carbonyl carbon of the acetate group would appear at a characteristic downfield shift (around δ 170 ppm), and the C-17 carbon would also show a shift indicative of esterification.

-

Mechanism of Action: Inhibition of DNA Polymerase α

A key finding of the initial research was the specific inhibitory effect of this compound on eukaryotic DNA polymerase α.

Quantitative Data: Inhibition of DNA Polymerase α

The inhibitory potency of this compound was quantified, and its mechanism of inhibition was determined through enzyme kinetics studies.

| Compound | Target Enzyme | Inhibition Constant (Ki) | Mechanism of Inhibition |

| This compound | DNA Polymerase α | 0.89 µg/mL | Competitive with respect to dCTP |

Table 1: Inhibitory activity of this compound against DNA Polymerase α.[1]

Experimental Protocol: DNA Polymerase α Inhibition Assay

The following is a generalized protocol for a DNA polymerase α inhibition assay, based on the findings of Haraguchi et al. and standard enzymology practices:

-

Enzyme and Substrate Preparation:

-

Purified DNA polymerase α from a eukaryotic source (e.g., sea urchin embryos or HeLa cells) would be used.[1]

-

Activated calf thymus DNA would serve as the template-primer.

-

A reaction mixture would be prepared containing a buffer (e.g., Tris-HCl), MgCl₂, dithiothreitol, and the four deoxyribonucleoside triphosphates (dATP, dGTP, dTTP, and dCTP), with one of them being radiolabeled (e.g., [³H]dCTP) for detection of DNA synthesis.

-

-

Inhibition Assay:

-

The reaction would be initiated by the addition of the enzyme to the reaction mixture containing the activated DNA, dNTPs, and varying concentrations of this compound (dissolved in a suitable solvent like DMSO).

-

Control reactions would be run without the inhibitor.

-

-

Measurement of DNA Synthesis:

-

After a specific incubation time at an optimal temperature (e.g., 37°C), the reaction would be stopped by the addition of a solution like cold trichloroacetic acid (TCA).

-

The precipitated, newly synthesized DNA would be collected on glass fiber filters.

-

The filters would be washed to remove unincorporated radiolabeled dNTPs.

-

The radioactivity retained on the filters, corresponding to the amount of incorporated [³H]dCTP, would be measured using a scintillation counter.

-

-

Data Analysis:

-

The rate of DNA synthesis at each inhibitor concentration would be calculated.

-

To determine the mechanism of inhibition, the assay would be repeated with varying concentrations of one of the dNTPs (e.g., dCTP) while keeping the others and the inhibitor at a fixed concentration.

-

The data would be plotted using a Lineweaver-Burk or Dixon plot to determine the type of inhibition (competitive, non-competitive, or uncompetitive) and the inhibition constant (Ki). The finding that the inhibition by this compound is competitive with respect to dCTP indicates that the inhibitor likely binds to the dCTP binding site on the enzyme-DNA complex.[1]

-

Visualizing the Experimental Workflow and Mechanism

To better understand the processes described, the following diagrams have been generated using the DOT language.

Caption: Workflow for the isolation of this compound.

Caption: Competitive inhibition of DNA Polymerase α.

Conclusion

The discovery of this compound as a specific inhibitor of DNA polymerase α has provided a valuable tool for studying the intricacies of DNA replication in eukaryotic cells. The methodologies outlined in this guide, from its initial isolation to the characterization of its inhibitory mechanism, have laid the groundwork for further research into the development of novel therapeutic agents targeting DNA synthesis. The competitive inhibition with respect to dCTP highlights a specific interaction that can be exploited for the design of more potent and selective inhibitors. This technical summary serves as a foundational resource for researchers and professionals in the field of drug discovery and molecular biology.

References

An In-depth Technical Guide to Aphidicolin 17-acetate: Properties, Protocols, and Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aphidicolin 17-acetate is a derivative of the tetracyclic diterpenoid aphidicolin, a potent and specific inhibitor of B-family DNA polymerases. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside detailed experimental protocols for their determination. Furthermore, it elucidates the key signaling pathways affected by this compound, offering valuable insights for researchers in cell biology and drug development.

Physical and Chemical Properties

The physical and chemical characteristics of this compound are crucial for its application in experimental settings. The following tables summarize the key quantitative data for both this compound and its parent compound, Aphidicolin.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₂H₃₆O₅ |

| Molecular Weight | 380.52 g/mol |

| CAS Number | 51103-57-2[1] |

| Melting Point | Not explicitly available. Expected to be similar to Aphidicolin. |

| Solubility | Expected to have similar solubility to Aphidicolin in organic solvents. |

| Appearance | Solid |

Table 2: Physical and Chemical Properties of Aphidicolin

| Property | Value |

| Molecular Formula | C₂₀H₃₄O₄[2][3][4] |

| Molecular Weight | 338.48 g/mol [5] |

| Melting Point | 227-233 °C |

| Solubility | Soluble in DMSO (to 25 mM)[3][5], methanol, and ethanol. Poorly soluble in water. |

| Appearance | Solid[3] |

| Storage | Store at -20°C[5] |

Experimental Protocols

This section details the methodologies for determining the key physical and chemical properties of this compound.

Determination of Melting Point

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid state.

Materials:

-

Melting point apparatus

-

Capillary tubes

-

This compound sample

-

Spatula

-

Mortar and pestle

Procedure:

-

A small sample of this compound is finely ground using a mortar and pestle.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of a melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range represents the melting point of the substance.

Determination of Solubility

Objective: To determine the solubility of this compound in various solvents.

Materials:

-

This compound sample

-

A selection of solvents (e.g., DMSO, ethanol, water)

-

Vials or test tubes

-

Vortex mixer

-

Analytical balance

-

Spectrophotometer (optional, for quantitative analysis)

Procedure:

-

A known mass of this compound is added to a specific volume of a chosen solvent in a vial.

-

The mixture is agitated using a vortex mixer for a set period to facilitate dissolution.

-

The solution is allowed to stand to observe if any solid material remains undissolved.

-

If the solid dissolves completely, more solute is added incrementally until saturation is reached (i.e., solid material remains after thorough mixing).

-

For quantitative analysis, the saturated solution is filtered to remove undissolved solid, and the concentration of the dissolved solute is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Objective: To assess the purity of an this compound sample.

Materials:

-

HPLC system with a UV detector

-

C18 reversed-phase column

-

This compound sample

-

HPLC-grade solvents (e.g., acetonitrile, water)

-

Syringe filters

Procedure:

-

A standard solution of this compound of known concentration is prepared in a suitable solvent.

-

A sample solution of the this compound to be tested is also prepared.

-

The mobile phase, a mixture of organic solvent (e.g., acetonitrile) and water, is prepared and degassed.

-

The HPLC system is equilibrated with the mobile phase.

-

The standard and sample solutions are injected into the HPLC system.

-

The chromatograms are recorded, and the retention time and peak area of this compound are determined.

-

The purity of the sample is calculated by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Biological Activity and Signaling Pathways

Aphidicolin and its derivatives, including this compound, are well-established inhibitors of eukaryotic DNA polymerase α and δ. This inhibition leads to the arrest of the cell cycle at the G1/S transition phase.

Mechanism of Action: DNA Polymerase Inhibition

This compound, like its parent compound, exerts its biological effects by directly inhibiting DNA polymerase. This action blocks the synthesis of new DNA, a critical step for cell division.

Figure 1. Mechanism of action of this compound.

Signaling Pathway: Cell Cycle Arrest via p53-GADD45β

The inhibition of DNA replication by Aphidicolin triggers a cellular stress response that can lead to the activation of the p53 tumor suppressor protein. Activated p53 can then induce the expression of downstream targets such as GADD45β (Growth Arrest and DNA-Damage-inducible, beta), which plays a role in cell cycle arrest.

Figure 2. Aphidicolin-induced cell cycle arrest pathway.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the effects of this compound on cell proliferation.

Figure 3. Workflow for cell proliferation studies.

Conclusion

This compound is a valuable tool for researchers studying DNA replication and cell cycle control. Its specific mechanism of action and well-defined effects on cellular pathways make it a reliable agent for synchronizing cell cultures and investigating the cellular response to DNA replication stress. This guide provides the essential information and methodologies required for the effective use of this compound in a research setting.

References

Understanding the Molecular Target of Aphidicolin 17-acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aphidicolin 17-acetate, a derivative of the tetracyclic diterpenoid aphidicolin, is a potent and specific inhibitor of eukaryotic DNA replication. This technical guide delves into the molecular target of this compound, its mechanism of action, and the experimental protocols used to characterize its activity. Quantitative data on its inhibitory effects are presented, along with detailed methodologies for key biochemical and cellular assays. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to provide a clear and comprehensive understanding of this compound's biological effects.

Molecular Target and Mechanism of Action

The primary molecular target of this compound is eukaryotic DNA polymerase alpha (Pol α) .[1] Aphidicolin and its analogues, including the 17-acetate derivative, function as selective inhibitors of this key replicative enzyme.[1] DNA polymerase alpha is a B-family DNA polymerase essential for the initiation of DNA replication in eukaryotes.

The mechanism of inhibition by this compound is competitive with respect to deoxycytidine triphosphate (dCTP) .[1] This means that this compound binds to the dCTP binding site on the DNA polymerase alpha enzyme, thereby preventing the incorporation of dCTP into the nascent DNA strand and halting DNA synthesis.[1] Notably, it does not significantly inhibit DNA polymerase beta or gamma.[1] This specific inhibition of DNA polymerase alpha leads to a reversible arrest of the cell cycle at the G1/S border, preventing cells from entering the S phase (the DNA synthesis phase).[2][3]

Quantitative Inhibitory Data

The inhibitory potency of this compound and its parent compound, Aphidicolin, against DNA polymerase alpha has been quantified in various studies. The following table summarizes key inhibitory constants.

| Compound | Target Enzyme | Cell Line/Organism | Inhibition Constant (Ki) | IC50 | Notes |

| Aphidicolin 17-monoacetate | DNA polymerase alpha | Sea urchin | 0.89 µg/ml | - | Competitive inhibition with respect to dCTP.[1] |

| Aphidicolin 17-monoacetate | DNA polymerase alpha | HeLa cells, toad oocytes | - | - | Similar inhibitory mode to that observed in sea urchins.[1] |

| Aphidicolin | DNA polymerase alpha | - | - | 19.6 +/- 1.1 µM | -[4] |

| 17-Acetylaphidicolin | DNA polymerase alpha | HeLa and Chinese hamster ovary cells | - | - | 10-fold weaker inhibitor than aphidicolin.[5] |

Experimental Protocols

DNA Polymerase Alpha Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of this compound on DNA polymerase alpha activity.

Materials:

-

Purified DNA polymerase alpha

-

Activated DNA (e.g., calf thymus DNA treated with DNase I)

-

Deoxynucleoside triphosphates (dNTPs): dATP, dGTP, dTTP, and [³H]dCTP (radiolabeled)

-

Reaction buffer: e.g., 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT

-

This compound stock solution (in DMSO)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, activated DNA, dATP, dGTP, dTTP, and [³H]dCTP.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture.

-

Initiate the reaction by adding purified DNA polymerase alpha.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding cold TCA to precipitate the DNA.

-

Collect the precipitated DNA on glass fiber filters by vacuum filtration.

-

Wash the filters with cold TCA and then ethanol to remove unincorporated [³H]dCTP.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter to determine the amount of [³H]dCTP incorporated into the DNA.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the control.

-

Determine the IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%. For Ki determination, repeat the assay with varying concentrations of dCTP to perform a kinetic analysis (e.g., Lineweaver-Burk plot).

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the effect of this compound on the cell cycle distribution of a cell population.

Materials:

-

Cell line of interest (e.g., HeLa cells)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Fixative: e.g., 70% ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed the cells in culture plates and allow them to attach and grow.

-

Treat the cells with different concentrations of this compound (or DMSO as a control) for a specific duration (e.g., 24 hours) to induce cell cycle arrest.

-

Harvest the cells by trypsinization and wash them with PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

-

Centrifuge the fixed cells to remove the ethanol and wash with PBS.

-

Resuspend the cell pellet in the PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

-

Gate the cell population to exclude debris and doublets.

-

Generate a histogram of DNA content (PI fluorescence). The G1 peak will have 2N DNA content, and the G2/M peak will have 4N DNA content. Cells in the S phase will have DNA content between 2N and 4N.

-

Quantify the percentage of cells in each phase of the cell cycle (G1, S, and G2/M) using appropriate software. An accumulation of cells in the G1 phase and a reduction in the S and G2/M phases would indicate a G1/S arrest.

Visualizations

Signaling Pathway: Inhibition of DNA Replication

Caption: Inhibition of DNA polymerase α by this compound.

Experimental Workflow: DNA Polymerase Inhibition Assay

Caption: Workflow for DNA polymerase alpha inhibition assay.

Experimental Workflow: Cell Cycle Analysis

Caption: Workflow for cell cycle analysis using flow cytometry.

References

- 1. Cell Cycle Analysis of Candida albicans by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Analysis of Cell Cycle Position in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aphidicolin inhibits DNA polymerizing activity but not nucleolytic activity of Escherichia coli DNA polymerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Studies on Aphidicolin 17-Acetate Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aphidicolin, a tetracyclic diterpenoid isolated from the fungus Cephalosporium aphidicola, is a well-established inhibitor of DNA polymerase α in eukaryotic cells. This specific mode of action leads to cell cycle arrest and induction of apoptosis, making it a valuable tool in cancer research. Aphidicolin 17-acetate, a derivative of the parent compound, is also known to exhibit cytotoxic properties. This technical guide provides a comprehensive overview of the preliminary studies on the cytotoxicity of this compound, focusing on its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its evaluation. While specific quantitative data for the 17-acetate derivative is limited, this guide draws upon the extensive research on aphidicolin to provide a foundational understanding for researchers.

Data Presentation: Cytotoxicity of Aphidicolin and its Derivatives

Quantitative data on the cytotoxic effects of this compound is not extensively available in publicly accessible literature. However, studies on the parent compound, aphidicolin, and other derivatives provide valuable insights into its potential potency. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying cytotoxicity.

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Aphidicolin | HCT-116 | WST-1 | 9 | [1] |

| Aphidicolin | Human Foreskin Fibroblast (HFF) | VZV DNA polymerase inhibition | 0.473 | [1] |

| Mepregenol 17-acetate | HeLa | Not specified | 30 (native), 9.1 (estradiol-stimulated) | [2] |

Note: The IC50 values for Mepregenol 17-acetate are included to provide a comparative context for a 17-acetate steroid derivative, though it is structurally different from this compound.

Studies have indicated that acetylation of the 17-OH group of aphidicolin can reduce its inhibitory activity on DNA polymerase α by over 10-fold[3]. This suggests that this compound may have a higher IC50 value compared to the parent aphidicolin. Further research is required to establish the precise IC50 values of this compound across a panel of cancer cell lines.

Mechanism of Action

The primary mechanism of action of this compound, inferred from studies on aphidicolin and its derivatives, is the inhibition of DNA polymerase α . This enzyme is crucial for the initiation of DNA replication and the synthesis of the lagging strand. By competitively inhibiting the binding of dCTP to the polymerase, this compound effectively stalls DNA replication, leading to cell cycle arrest and subsequent apoptosis.

Signaling Pathways

The cytotoxic effects of aphidicolin are mediated through the activation of specific signaling pathways, primarily the p53-GADD45β pathway [4][5]. It is highly probable that this compound activates the same cascade.

Diagram of the Proposed Signaling Pathway for this compound Cytotoxicity

Caption: Proposed signaling pathway of this compound leading to cytotoxicity.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the cytotoxicity of this compound.

Cell Culture and Treatment

-

Cell Lines: A panel of human cancer cell lines (e.g., HCT-116 [colon], MCF-7 [breast], A549 [lung], HeLa [cervical]) and a non-cancerous cell line (e.g., HFF) should be used.

-

Culture Conditions: Cells should be maintained in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilutions should be made in the complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Replace the medium with fresh medium containing serial dilutions of this compound (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO only) and a blank (medium only).

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Diagram of the MTT Assay Workflow

Caption: A streamlined workflow for assessing cell viability using the MTT assay.

Cell Cycle Analysis (Flow Cytometry)

This technique is used to determine the distribution of cells in different phases of the cell cycle.

-

Procedure:

-

Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24 hours.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells in 70% cold ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate for 30 minutes in the dark at room temperature.

-

Analyze the samples using a flow cytometer.

-

-

Data Analysis: The DNA content is quantified, and the percentage of cells in G0/G1, S, and G2/M phases is determined using cell cycle analysis software.

Apoptosis Analysis (Western Blot)

This method is used to detect the expression of key proteins involved in the apoptotic pathway.

-

Procedure:

-

Treat cells with this compound as described for cell cycle analysis.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against p53, GADD45β, Bcl-2, Bax, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

-

Data Analysis: Densitometric analysis of the protein bands is performed to quantify the changes in protein expression relative to the loading control.

Diagram of the Western Blot Workflow for Apoptosis Markers

Caption: Key steps involved in the detection of apoptosis-related proteins via Western blotting.

Conclusion

Preliminary studies and inferences from its parent compound suggest that this compound is a cytotoxic agent that acts through the inhibition of DNA polymerase α, leading to cell cycle arrest and apoptosis, likely via the p53-GADD45β signaling pathway. The provided experimental protocols offer a robust framework for the detailed investigation of its cytotoxic and mechanistic properties. Further research is warranted to establish a comprehensive profile of its efficacy in various cancer models and to elucidate the precise molecular interactions that govern its activity. This will be crucial for its potential development as a therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cancer.wisc.edu [cancer.wisc.edu]

- 3. Structural basis for inhibition of DNA replication by aphidicolin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxicity of aphidicolin and its derivatives against neuroblastoma cells in vitro: synergism with doxorubicin and vincristine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aphidicolin inhibits cell proliferation via the p53-GADD45β pathway in AtT-20 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Aphidicolin 17-acetate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Aphidicolin 17-acetate, a derivative of the tetracyclic diterpenoid antibiotic, aphidicolin. This document details its chemical properties, mechanism of action, and experimental applications, with a focus on its role as a DNA polymerase inhibitor and a tool for cell cycle synchronization.

Core Compound Data

This compound is a chemically modified version of aphidicolin, offering altered potency and characteristics for specific research applications. Below is a summary of its key quantitative data.

| Property | Value | Source |

| CAS Number | 51103-57-2 | N/A |

| Molecular Formula | C₂₂H₃₆O₅ | N/A |

| Molecular Weight | 396.52 g/mol | Calculated |

| Inhibitory Activity | 10-fold weaker than Aphidicolin as a DNA polymerase α inhibitor | [1] |

| Mechanism of Action | Competitive inhibitor with respect to dCTP | [2] |

Mechanism of Action: Inhibition of DNA Replication

This compound, like its parent compound, is a specific inhibitor of eukaryotic DNA polymerase α.[2] Its primary mechanism of action involves the competitive inhibition of deoxycytidine triphosphate (dCTP) incorporation during DNA synthesis.[2] This selective inhibition of DNA polymerase α halts the cell cycle at the G1/S boundary, preventing cells from entering the S phase and initiating DNA replication.[3][4] This reversible inhibition makes it a valuable tool for synchronizing cell populations for various studies.

Caption: Mechanism of this compound action.

Experimental Protocols

Due to the limited availability of specific experimental protocols for this compound, the following methodologies are adapted from established protocols for aphidicolin. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Synchronization of HeLa Cells

This protocol describes the synchronization of HeLa cells at the G1/S boundary using this compound.

Materials:

-

HeLa cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell culture flasks or plates

-

Flow cytometer

Procedure:

-

Cell Seeding: Plate HeLa cells at a density that will allow for logarithmic growth for the duration of the experiment.

-

This compound Treatment: Once cells have adhered and are actively dividing (typically 24 hours after seeding), add this compound to the culture medium to a final concentration of 1-5 µg/mL. The optimal concentration should be determined empirically.

-

Incubation: Incubate the cells for 12-24 hours. The duration of incubation can be adjusted to achieve the desired level of synchronization.

-

Release from Block: To release the cells from the G1/S arrest, remove the medium containing this compound, wash the cells twice with warm PBS, and then add fresh, pre-warmed complete growth medium.

-

Analysis: Harvest cells at various time points after release to analyze cell cycle progression using flow cytometry after propidium iodide staining.

Caption: Workflow for synchronizing HeLa cells.

Signaling Pathway Involvement

The inhibition of DNA replication by this compound can trigger cellular stress responses, including the activation of the p53 signaling pathway. While detailed studies on the 17-acetate derivative are limited, the known effects of aphidicolin provide a framework for understanding its potential impact on cellular signaling. Aphidicolin-induced cell cycle arrest can lead to increased levels of p53, which in turn can regulate the expression of downstream targets involved in cell cycle control and apoptosis.[5][6]

Caption: p53 pathway activation by replication stress.

References

- 1. Inhibition of DNA polymerase alpha by aphidicolin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Specific inhibitors of eukaryotic DNA synthesis and DNA polymerase alpha, 3-deoxyaphidicolin and aphidicolin-17-monoacetate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synchronization of HeLa cell cultures by inhibition of DNA polymerase alpha with aphidicolin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synchronization of HeLa cell cultures by inhibition of DNA polymerase alpha with aphidicolin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aphidicolin inhibits cell proliferation via the p53-GADD45β pathway in AtT-20 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Aphidicolin 17-acetate for Cell Cycle Synchronization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aphidicolin 17-acetate, a tetracyclic diterpenoid derived from the fungus Cephalosporium aphidicola, is a potent and reversible inhibitor of eukaryotic DNA polymerase α.[1][2] This selective action makes it an invaluable tool for synchronizing cultured cells at the G1/S boundary or in the early S phase of the cell cycle.[3][4] By arresting DNA replication, aphidicolin allows researchers to enrich cell populations at a specific cell cycle stage, facilitating the study of cell cycle-dependent processes. These application notes provide detailed protocols for using this compound to achieve efficient and reversible cell cycle synchronization.

Mechanism of Action

This compound specifically targets and inhibits DNA polymerase α, a key enzyme responsible for initiating DNA replication during the S phase.[1][2] It acts by competing with deoxycytidine triphosphate (dCTP) for the binding site on the polymerase.[5] This competitive inhibition effectively halts the progression of replication forks, leading to an accumulation of cells at the G1/S transition or in the early S phase.[3] Importantly, the inhibitory effect of aphidicolin is reversible; upon removal of the compound, cells can resume DNA synthesis and proceed through the cell cycle in a synchronized manner.[1][3]

Caption: Mechanism of this compound in Cell Cycle Arrest.

Quantitative Data Summary

The optimal concentration and incubation time for aphidicolin-induced cell cycle arrest can vary depending on the cell line. The following table summarizes reported conditions for several common cell lines. It is recommended to perform a dose-response experiment to determine the optimal conditions for a specific cell line and experimental setup.

| Cell Line | Concentration | Incubation Time (hours) | Synchronization Efficiency/Outcome | Reference |

| HeLa | 5 µg/mL | 24 | Efficient synchronization | [6] |

| RPE1 | 2.5, 5, 10 µg/mL | 24 | ~80% of cells enter S phase 4-6 hours post-release | [7][8] |

| CHO | 10-50 µg/mL | 26 | Effective arrest of DNA synthesis at 50 µg/mL | [9] |

| L1210 | Not specified | Not specified | Successful large-scale synchronization | [10] |

| HEK293T | Not specified | Not specified | Increased HDR rate from ~9% to ~14% | [5] |

| Human Fibroblasts | 6 µM | 24 | Synchronization at the G1/S boundary | [11] |

| hPSCs | Not specified | Not specified | ~85% of cells in S phase | [12] |

Experimental Protocols

Protocol 1: Cell Cycle Synchronization with this compound

This protocol describes a general method for synchronizing asynchronous cell populations at the G1/S boundary.

Materials:

-

Cultured cells in logarithmic growth phase

-

Complete cell culture medium

-

This compound stock solution (e.g., 5 mg/mL in DMSO)

-

Phosphate-buffered saline (PBS), sterile

-

Cell culture plates or flasks

Procedure:

-

Cell Seeding: Plate cells at a density that will allow them to be in the logarithmic growth phase (typically 30-40% confluency) at the time of aphidicolin addition.

-

Aphidicolin Treatment: Once cells have attached and are actively dividing, add this compound to the culture medium to the desired final concentration (refer to the table above or optimize for your cell line). Ensure thorough mixing.

-

Incubation: Incubate the cells for a period equivalent to at least one full cell cycle (e.g., 16-24 hours). This allows cells that were in G2, M, and early G1 to progress and accumulate at the G1/S boundary.

-

Verification of Arrest (Optional): To confirm the cell cycle arrest, a sample of the cells can be harvested, fixed, and stained with a DNA-binding dye (e.g., propidium iodide) for flow cytometry analysis. A synchronized population will show a prominent peak at the G1/S boundary.

Protocol 2: Release from Aphidicolin Block and Collection of Synchronized Cells

This protocol details the steps to release cells from the aphidicolin-induced arrest, allowing them to re-enter the cell cycle synchronously.

Materials:

-

Aphidicolin-synchronized cells (from Protocol 1)

-

Pre-warmed, aphidicolin-free complete cell culture medium

-

Pre-warmed, sterile PBS

Procedure:

-

Washing: Gently aspirate the aphidicolin-containing medium from the cell culture vessel.

-

Wash the cells twice with pre-warmed, sterile PBS to completely remove any residual aphidicolin.

-

Add pre-warmed, aphidicolin-free complete cell culture medium to the cells.

-